

# Application Notes and Protocols for Go6976

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Go6976

Cat. No.: B1671985

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## Introduction

**Go6976** is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinase C (PKC). It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKC $\alpha$  and PKC $\beta$ 1. **Go6976** is a valuable tool for studying signal transduction pathways mediated by these kinases. It has also been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB), which should be considered when designing experiments.[1][2] These application notes provide detailed information on the solubility of **Go6976** in DMSO, its mechanism of action, and protocols for its use in research settings.

## Physicochemical Properties and Solubility

- Molecular Formula: C<sub>24</sub>H<sub>18</sub>N<sub>4</sub>O[2]
- Molecular Weight: 378.43 g/mol [2]
- Appearance: Off-white to solid lyophilized powder[2]

**Go6976** is poorly soluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[1] Sonication or warming to 37°C can aid in dissolution.[3][4]

Table 1: DMSO Solubility of **Go6976**

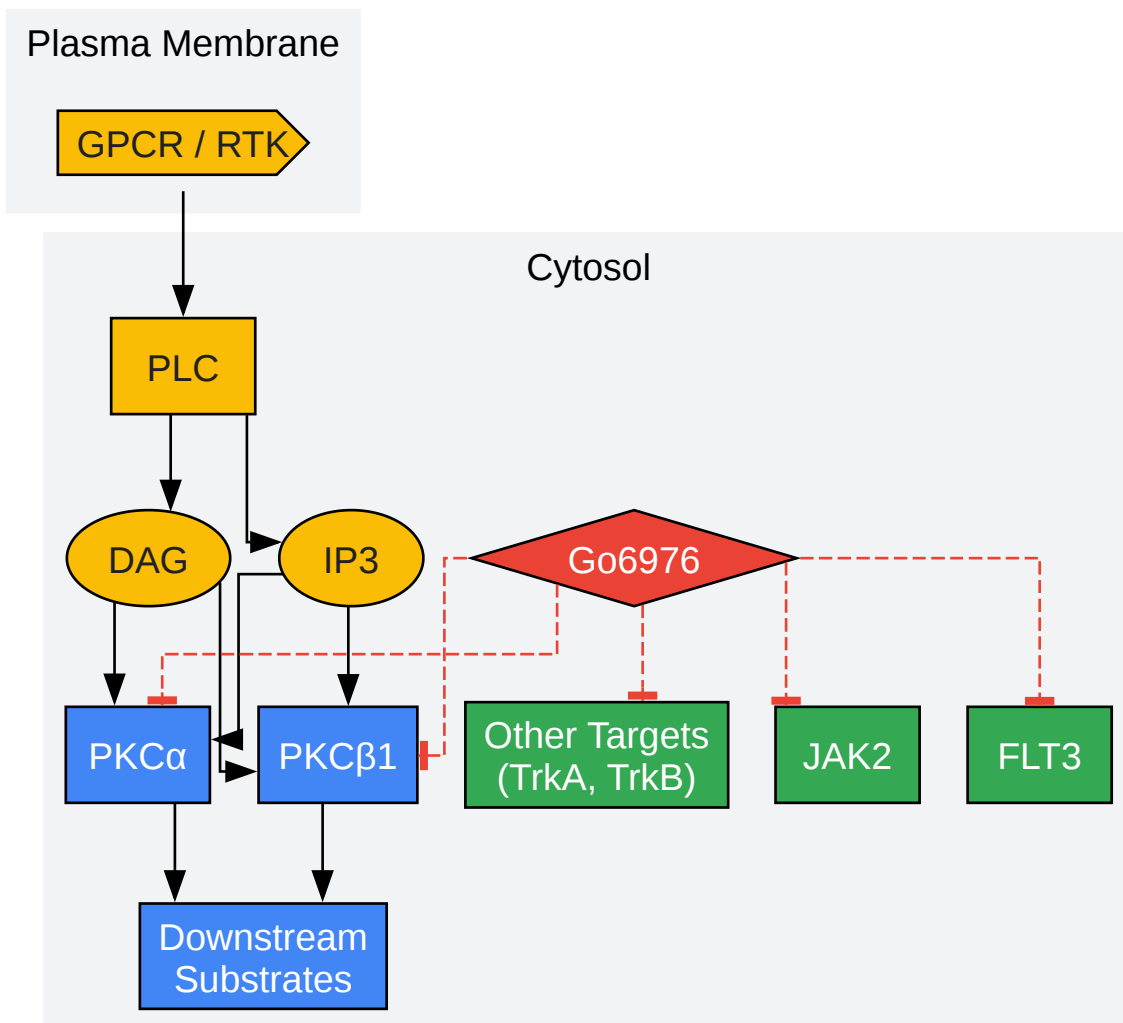
Supplier/Source	Reported Solubility (mg/mL)	Reported Solubility (mM)	Notes
Selleck Chemicals	44.7	118.43	Use fresh, moisture-free DMSO.[1]
MedchemExpress	Not specified	Not specified	-
Sigma-Aldrich (Calbiochem®)	5	Not calculated	Also available as a 500 µg/ml solution in anhydrous DMSO.[5]
Tocris Bioscience	3.78	10	-
APExBIO	Not specified	Not specified	-
Cell Signaling Technology	25	Not calculated	Reconstitute 500 µg in 1.32 ml DMSO for a 1 mM stock.[2]
TargetMol	45.0	118.9	Sonication is recommended.[3]
GlpBio	10	>10	Warm to 37°C and/or sonicate to aid dissolution.[4]

Note: The solubility of **Go6976** in DMSO can vary between different suppliers and batches. It is recommended to perform a solubility test for your specific batch if high concentrations are required.

## Mechanism of Action and Signaling Pathways

**Go6976** is a selective inhibitor of conventional PKC isoforms (cPKCs), which are dependent on  $\text{Ca}^{2+}$  and diacylglycerol (DAG) for their activation. It has been demonstrated to potently inhibit PKC $\alpha$  and PKC $\beta$ 1 with  $\text{IC}_{50}$  values in the low nanomolar range. In contrast, it does not significantly affect the activity of  $\text{Ca}^{2+}$ -independent novel (nPKCs) or atypical (aPKCs) PKC isoforms, such as PKC $\delta$ , - $\epsilon$ , and - $\zeta$ , at similar concentrations. The inhibitory action of **Go6976** is ATP-competitive.

Recent studies have revealed that **Go6976** also inhibits other kinases, including JAK2, FLT3, TrkA, and TrkB.[1][2] This broader activity profile makes it a useful tool for investigating various signaling pathways but also necessitates careful interpretation of experimental results. For instance, its ability to inhibit JAK2 and FLT3 has made it a compound of interest in studies of hematological malignancies.[1]



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**Figure 1: Go6976 Signaling Pathway Inhibition.**

## Experimental Protocols

### Preparation of Go6976 Stock Solution

Materials:

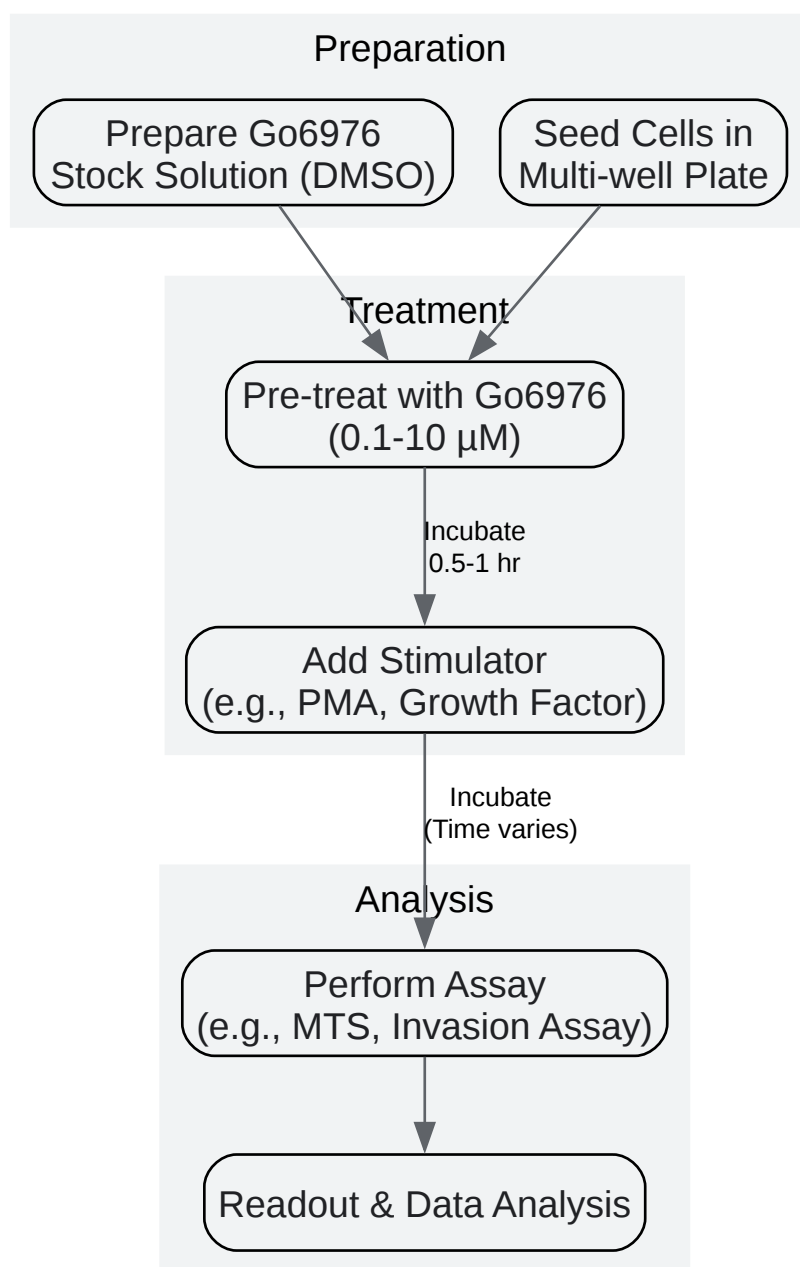
- **Go6976** (lyophilized powder)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

#### Protocol:

- Briefly centrifuge the vial of lyophilized **Go6976** to ensure the powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of **Go6976** (MW: 378.43 g/mol ), add 264.25 µL of DMSO.
  - Calculation:  $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
- Vortex thoroughly to dissolve the powder completely. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.[\[3\]](#)[\[4\]](#)
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the lyophilized powder at -20°C, protected from light.[\[2\]](#) The DMSO stock solution should be stored at -20°C or -80°C.[\[6\]](#) Stock solutions are generally stable for up to 3-6 months when stored properly.[\[2\]](#)[\[6\]](#)

## General Protocol for Cell-Based Assays

This protocol provides a general workflow for using **Go6976** to inhibit PKC activity in a cell-based assay, such as a cell proliferation or invasion assay.



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**Figure 2:** General Workflow for a Cell-Based Assay with **Go6976**.

Materials:

- Cultured cells of interest
- Complete cell culture medium

- **Go6976** stock solution (in DMSO)
- Multi-well plates (e.g., 96-well)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., MTS reagent for viability)

#### Protocol:

- **Cell Seeding:** Seed cells into a multi-well plate at a density appropriate for your specific assay and allow them to adhere overnight.
- **Preparation of Working Solutions:** Prepare serial dilutions of the **Go6976** stock solution in complete cell culture medium to achieve the desired final concentrations. A typical working concentration range is 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$ .<sup>[2]</sup> Remember to include a vehicle control (DMSO) at the same final concentration as in the highest **Go6976** treatment group.
- **Inhibitor Pre-treatment:** Remove the old medium from the cells and replace it with the medium containing the various concentrations of **Go6976** or vehicle control.
- **Incubate the cells** for a pre-determined time, typically 30 minutes to 1 hour, at 37°C in a CO<sub>2</sub> incubator.<sup>[2]</sup>
- **Cellular Stimulation (Optional):** If your experiment involves activating the PKC pathway, add the appropriate stimulus (e.g., phorbol esters like PMA, growth factors) to the wells and incubate for the desired period.
- **Assay Endpoint:** Following the treatment period, perform the desired assay according to the manufacturer's instructions. This could include:
  - **Cell Viability/Proliferation Assays:** (e.g., MTS, MTT, or CellTiter-Glo®) to assess the effect of **Go6976** on cell growth.<sup>[1]</sup>
  - **Cell Invasion/Migration Assays:** To determine the role of PKC in cancer cell motility.<sup>[7][8]</sup>
  - **Western Blotting:** To analyze the phosphorylation status of downstream targets of PKC.

- Data Analysis: Measure the output of the assay (e.g., absorbance, fluorescence) and normalize the data to the vehicle control.

## General Protocol for In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory effect of **Go6976** on PKC activity in a cell-free system.

Materials:

- Recombinant active PKC enzyme (e.g., PKC $\alpha$ )
- PKC substrate (e.g., histone H1 or a specific peptide)
- **Go6976** stock solution
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT)[[1](#)]
- [ $\gamma$ -<sup>32</sup>P]ATP or an ADP-Glo™ Kinase Assay kit
- Phosphatidylserine and Diolein (for PKC activation)[[1](#)]

Protocol:

- Reaction Setup: In a microcentrifuge tube or a multi-well plate, prepare the kinase reaction mixture. The final volume and components may vary, but a typical reaction could include:
  - Kinase assay buffer
  - PKC enzyme
  - PKC substrate
  - Activators (Phosphatidylserine and Diolein)
  - Varying concentrations of **Go6976** or vehicle control (DMSO)
- Pre-incubation: Incubate the reaction mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

- **Initiate Reaction:** Start the kinase reaction by adding ATP (e.g., [ $\gamma$ - $^{32}\text{P}$ ]ATP).
- **Incubation:** Incubate the reaction at 30°C for a specified time (e.g., 5-15 minutes).<sup>[1]</sup> The incubation time should be within the linear range of the reaction.
- **Stop Reaction:** Terminate the reaction. If using [ $\gamma$ - $^{32}\text{P}$ ]ATP, this can be done by adding a stop solution like 8.5%  $\text{H}_3\text{PO}_4$  or by spotting the reaction mixture onto phosphocellulose paper.<sup>[1]</sup> For non-radioactive assays, follow the kit manufacturer's instructions.
- **Detection and Analysis:**
  - **Radioactive Assay:** Quantify the incorporation of  $^{32}\text{P}$  into the substrate using a scintillation counter or by autoradiography.<sup>[9]</sup>
  - **Non-Radioactive Assay:** Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
- Calculate the percentage of kinase inhibition for each **Go6976** concentration relative to the vehicle control and determine the  $\text{IC}_{50}$  value.

## Safety and Handling

**Go6976** is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

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## References

- 1. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 2. [GÅ¶6976 | Cell Signaling Technology](https://www.cellsignal.com) [[cellsignal.com](https://www.cellsignal.com)]



- 3. Go6976 | PKC | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase C alpha/beta inhibitor Go6976 promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
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#### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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